CF3-Pyridinyl vs SF5-Aniline: Binding Affinity Advantage
A 2019 study on PfDHODH inhibitors directly compared the trifluoromethyl-pyridinyl aniline core (found in 4-(Pyridin-3-yl)-2-(trifluoromethyl)benzenamine) to a pentafluorosulfanyl (-SF5) aniline core [1]. Computational analysis revealed that the CF3-pyridinyl moiety in the optimized derivative DSM421 exhibited a significantly stronger calculated binding free energy (ΔG) than its SF5-aniline counterpart, DSM265 [1].
| Evidence Dimension | Calculated Binding Free Energy (ΔG) to PfDHODH |
|---|---|
| Target Compound Data | -20.32 kcal/mol (for the CF3-pyridinyl containing derivative, DSM421) |
| Comparator Or Baseline | -15.58 kcal/mol (for the SF5-aniline containing parent compound, DSM265) |
| Quantified Difference | -4.74 kcal/mol |
| Conditions | Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations based on 100 ns molecular dynamics simulations of the protein-ligand complexes [1]. |
Why This Matters
This >4 kcal/mol improvement in predicted binding energy is a direct consequence of the CF3-pyridinyl group's ability to form stronger, more stable interactions within the active site, providing a quantitative rationale for selecting this specific scaffold over other electron-withdrawing aniline analogs in drug design.
- [1] Agoni, C., Salifu, E. Y., Munsamy, G., Olotu, F. A., & Soliman, M. E. (2019). CF3‐Pyridinyl Substitution on Antimalarial Therapeutics... Chemistry & Biodiversity, 16(12), e1900365. View Source
